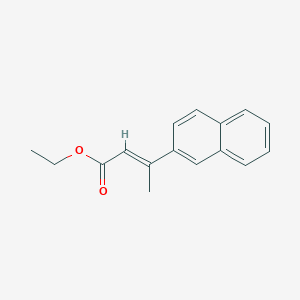
(E)-ethyl 3-(naphthalen-2-yl)but-2-enoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(E)-ethyl 3-(naphthalen-2-yl)but-2-enoate is an organic compound characterized by its unique structure, which includes a naphthalene ring and an ethyl ester group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-ethyl 3-(naphthalen-2-yl)but-2-enoate typically involves the reaction of naphthalene derivatives with ethyl acrylate under specific conditions. One common method includes the use of a palladium-catalyzed Heck reaction, where naphthalene-2-boronic acid reacts with ethyl acrylate in the presence of a palladium catalyst and a base, such as potassium carbonate, in a suitable solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
(E)-ethyl 3-(naphthalen-2-yl)but-2-enoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The naphthalene ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Nitration using a mixture of concentrated nitric and sulfuric acids; halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Formation of naphthalene-2-carboxylic acid or naphthalene-2-one.
Reduction: Formation of ethyl 3-(naphthalen-2-yl)but-2-en-1-ol.
Substitution: Formation of nitro or halogenated derivatives of the naphthalene ring.
Scientific Research Applications
(E)-ethyl 3-(naphthalen-2-yl)but-2-enoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Mechanism of Action
The mechanism of action of (E)-ethyl 3-(naphthalen-2-yl)but-2-enoate involves its interaction with specific molecular targets, such as enzymes or receptors, depending on its application. For instance, in biological systems, it may inhibit or activate certain enzymes, leading to changes in metabolic pathways. The exact molecular targets and pathways can vary based on the specific context of its use .
Comparison with Similar Compounds
Similar Compounds
Naphthalen-2-yl 1-(benzamido(diethoxyphosphoryl)methyl)-1H-1,2,3-triazole-4-carboxylate: A compound with a similar naphthalene ring structure but different functional groups.
2-Naphthol: A simpler naphthalene derivative used in various organic syntheses.
Uniqueness
Its ability to undergo a variety of chemical reactions and its potential use in diverse fields make it a valuable compound for research and industrial applications .
Biological Activity
(E)-ethyl 3-(naphthalen-2-yl)but-2-enoate is an organic compound classified as an allylic ester, characterized by a naphthalene moiety linked to a butenoate structure. This compound has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. The following sections detail its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The structure of this compound can be represented as follows:
This compound features a double bond between the second and third carbon atoms of the butanoate derivative, which is significant for its reactivity and biological interactions.
Biological Activities
Research indicates that this compound exhibits various biological activities:
- Antiviral Activity : Preliminary studies suggest that compounds structurally similar to this compound have shown antiviral properties, particularly against SARS-CoV-2. For instance, related compounds have demonstrated effective inhibition of viral replication with EC50 values comparable to established antiviral agents like remdesivir .
- Antiproliferative Effects : The compound has been implicated in exhibiting antiproliferative activity against several cancer cell lines. For example, analogs of this compound have been shown to induce endoplasmic reticulum stress and activate apoptotic pathways in glioblastoma and multiple myeloma cell lines .
- Mechanism of Action : The biological effects may arise from interactions with specific protein targets or enzymes involved in critical metabolic pathways. The presence of the naphthalene ring enhances stability and potential interactions within biological systems, which could lead to significant therapeutic applications .
Table 1: Summary of Biological Activities
| Activity Type | Observed Effect | Reference |
|---|---|---|
| Antiviral | Inhibition of SARS-CoV-2 replication | |
| Antiproliferative | Cytotoxicity in cancer cell lines | |
| Mechanism Insight | Interaction with metabolic enzymes |
Detailed Research Findings
- Antiviral Studies :
- Cancer Research :
- Molecular Docking Studies :
Properties
Molecular Formula |
C16H16O2 |
|---|---|
Molecular Weight |
240.30 g/mol |
IUPAC Name |
ethyl (E)-3-naphthalen-2-ylbut-2-enoate |
InChI |
InChI=1S/C16H16O2/c1-3-18-16(17)10-12(2)14-9-8-13-6-4-5-7-15(13)11-14/h4-11H,3H2,1-2H3/b12-10+ |
InChI Key |
NBMFXMLKJYHCCV-ZRDIBKRKSA-N |
Isomeric SMILES |
CCOC(=O)/C=C(\C)/C1=CC2=CC=CC=C2C=C1 |
Canonical SMILES |
CCOC(=O)C=C(C)C1=CC2=CC=CC=C2C=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















